(3,7-Dichloroquinolin-8-yl)(phenoxy)methyl acetate
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Overview
Description
(3,7-Dichloroquinolin-8-yl)(phenoxy)methyl acetate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dichloroquinolin-8-yl)(phenoxy)methyl acetate typically involves the reaction of 3,7-dichloroquinoline with phenoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dichloroquinolin-8-yl)(phenoxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Aminoquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
(3,7-Dichloroquinolin-8-yl)(phenoxy)methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,7-Dichloroquinolin-8-yl)(phenoxy)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
(3,7-Dichloroquinolin-8-yl)(phenoxy)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for forming various derivatives, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
Molecular Formula |
C18H13Cl2NO3 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
[(3,7-dichloroquinolin-8-yl)-phenoxymethyl] acetate |
InChI |
InChI=1S/C18H13Cl2NO3/c1-11(22)23-18(24-14-5-3-2-4-6-14)16-15(20)8-7-12-9-13(19)10-21-17(12)16/h2-10,18H,1H3 |
InChI Key |
QFPSNHWREJEFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC2=CC(=CN=C21)Cl)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
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